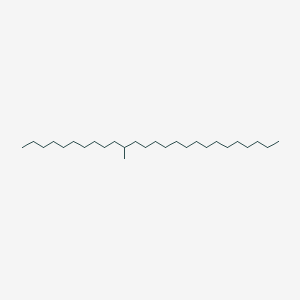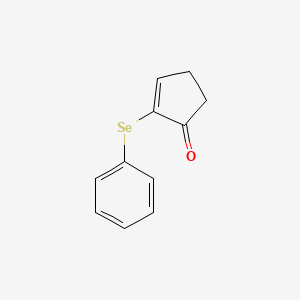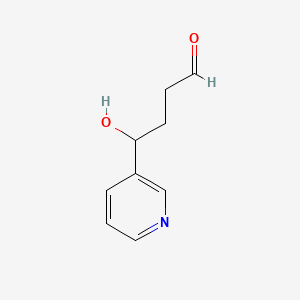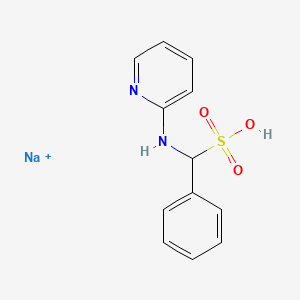![molecular formula C8H15BrO2 B14469791 2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane CAS No. 66478-58-8](/img/structure/B14469791.png)
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane: is an organobromine compound characterized by its unique structure, which includes a bromine atom, an isopropyl group, and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane typically involves the reaction of 1-bromo-2-propanol with an appropriate alkylating agent under controlled conditions. One common method involves the use of hydrobromic acid and sulfuric acid to treat propanol, resulting in the formation of the desired brominated compound . Another synthetic route includes the use of phosphorus tribromide or a Hunsdiecker reaction with butyric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as propene, when treated with alcoholic potassium hydroxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Alcoholic Potassium Hydroxide: Used for elimination reactions to form alkenes.
Hydrobromic Acid and Sulfuric Acid: Used in the synthesis of the compound.
Phosphorus Tribromide: An alternative reagent for bromination reactions.
Major Products Formed
Propene: Formed through elimination reactions.
Various Substituted Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Investigated for its potential use in pharmaceutical synthesis and drug development.
Industry: Utilized in the production of adhesives, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane involves its reactivity with various nucleophiles and bases. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions to occur. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propanol: A related compound with similar reactivity and applications.
2-Bromo-2-methylpropane: Another brominated compound used in organic synthesis.
Uniqueness
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane is unique due to its specific structure, which includes both an isopropyl group and an ethenyl group
Properties
CAS No. |
66478-58-8 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
2-(2-bromo-2-propan-2-yloxyethenoxy)propane |
InChI |
InChI=1S/C8H15BrO2/c1-6(2)10-5-8(9)11-7(3)4/h5-7H,1-4H3 |
InChI Key |
MOHKJTDPIGHLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC=C(OC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


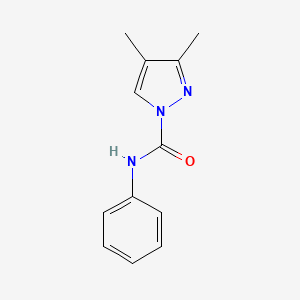
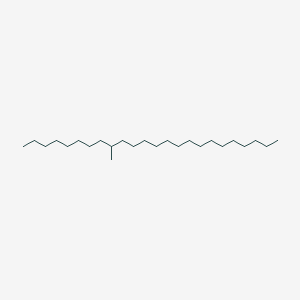
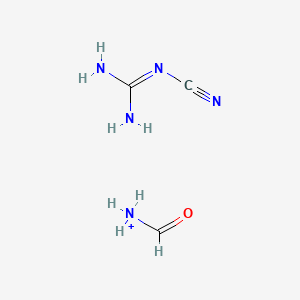
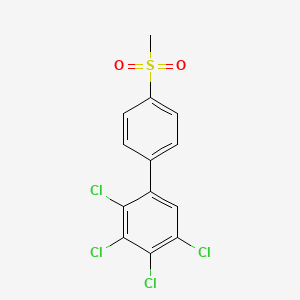
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
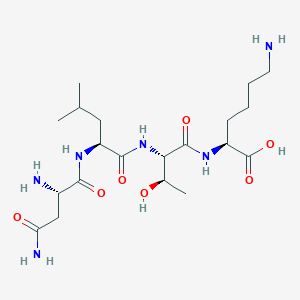

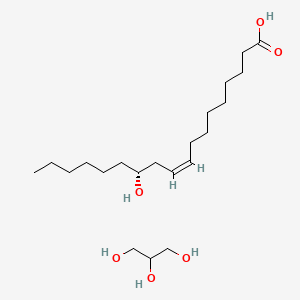
![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
methanone](/img/structure/B14469765.png)
